molecular formula C8H6ClF3O B1359293 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene CAS No. 1214346-03-8

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene

Cat. No. B1359293
M. Wt: 210.58 g/mol
InChI Key: LORORRDOJJNXKY-UHFFFAOYSA-N
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Description

“2-Chloro-4-methoxy-1-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C8H6ClF3O . It has a molecular weight of 210.58 . The IUPAC name for this compound is 4-chloro-2-methoxy-1-(trifluoromethyl)benzene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClF3O/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . The country of origin for this compound is CN .

Scientific Research Applications

Polymerization Initiator

1,4-Bis(1-methoxy-1-methylethyl)benzene, a compound related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, has been studied for its role as an initiator/transfer agent in cationic polymerizations. This compound differs from classical initiators by requiring an excess of BCl3 for activation, related to its complex formation with BCl3 (Dittmer, Pask, & Nuyken, 1992).

Catalysis in Cross-Coupling Reactions

The compound 1-methoxy-2-(supermesitylphosphanylidenemethyl)-benzene, structurally related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, has been utilized in palladium(II) complexes. These complexes are active in Suzuki and Sonogashira cross-coupling reactions, which are crucial in organic synthesis and pharmaceuticals (Deschamps, Goff, Ricard, & Floch, 2007).

Electrochemical Reduction Studies

The electrochemical reduction of 2,4-dichloro-1-(4-chloro-2-methoxyphenoxy)benzene, related to the compound , has been investigated. This study provides insights into the environmental impact and degradation pathways of compounds like methyl triclosan, a recognized environmental pollutant (Peverly et al., 2014).

Heterocyclic Systems Development

A series of heterocyclic systems, including derivatives of 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, closely related to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, have been synthesized. These systems are relevant in pharmacology and medicinal chemistry for their potential antiproliferative activity against various cancer cell lines (Taia et al., 2020).

Material Science and Polymer Development

The synthesis of novel fluorine-containing polyetherimide using derivatives of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene has been researched. These materials are significant in advanced material science for their thermal and mechanical properties (Yu Xin-hai, 2010).

Photocyclization in Organic Chemistry

Studies on the photocyclization of aryl-substituted N-Acyl-α-dehydroalanine derivatives, which involve compounds structurally similar to 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene, have shown significant effects on the formation of isoquinolines. This research is important in the field of organic chemistry for understanding reaction mechanisms under light-induced conditions (Sakurai, Maekawa, Kajiwara, Iseya, & Igarashi, 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-chloro-4-methoxy-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORORRDOJJNXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-1-(trifluoromethyl)benzene

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